11-Methylpentadecanoyl-CoA

Acyl-CoA dehydrogenase Substrate specificity Branched-chain fatty acid metabolism

Choose 11-Methylpentadecanoyl-CoA for precise metabolic pathway interrogation without the confounding variables of generic straight-chain analogs. This odd-chain, 11-methyl-branched acyl-CoA enables specific tracing of anaplerotic contributions via propionyl-CoA generation and provides positional specificity for acyl-CoA dehydrogenase/oxidase recognition studies. Essential for research into mitochondrial beta-oxidation disorders and acylcarnitine shuttle mechanisms.

Molecular Formula C37H66N7O17P3S
Molecular Weight 1005.9 g/mol
Cat. No. B15545451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Methylpentadecanoyl-CoA
Molecular FormulaC37H66N7O17P3S
Molecular Weight1005.9 g/mol
Structural Identifiers
InChIInChI=1S/C37H66N7O17P3S/c1-5-6-14-25(2)15-12-10-8-7-9-11-13-16-28(46)65-20-19-39-27(45)17-18-40-35(49)32(48)37(3,4)22-58-64(55,56)61-63(53,54)57-21-26-31(60-62(50,51)52)30(47)36(59-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,47-48H,5-22H2,1-4H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)
InChIKeyRVUKFWXZNWLWRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Methylpentadecanoyl-CoA: Essential Procurement Information for Metabolic Research


11-Methylpentadecanoyl-CoA is a long-chain branched acyl-CoA derivative comprising an 11-methylpentadecanoic acid thioester linked to coenzyme A [1][2]. This C15 branched fatty acyl-CoA serves as a substrate analog for investigating mitochondrial beta-oxidation and acylcarnitine shuttle mechanisms [3]. The compound is activated via long-chain fatty-acid CoA ligase 1 (ACSL1) and can be converted to 11-methylpentadecanoylcarnitine by carnitine O-palmitoyltransferase [3]. With a molecular weight of 1005.94 Da (C37H66N7O17P3S), this compound is supplied as a research-grade reagent [2].

Why Substituting 11-Methylpentadecanoyl-CoA with Other Long-Chain Acyl-CoAs Is Scientifically Invalid


Substituting 11-methylpentadecanoyl-CoA with other long-chain acyl-CoAs—such as palmitoyl-CoA (C16 straight-chain) or pentadecanoyl-CoA (C15 straight-chain)—introduces confounding variables due to differential enzyme recognition. Long-chain acyl-CoA dehydrogenase (LCAD) and medium-chain acyl-CoA dehydrogenase (MCAD) exhibit strict stereospecificity for branched substrates, with the S-enantiomer showing measurable activity while the R-enantiomer shows none [1]. Furthermore, branched-chain acyl-CoA oxidases in peroxisomes display enantiospecific recognition that straight-chain analogs do not probe [2]. Even among C15 acyl-CoAs, the methyl branch position alters substrate specificity; for instance, 2-methyl-branched acyl-CoAs engage specific oxidases and racemases that 11-methyl-branched variants may differentially interact with [2][3]. These stereochemical and positional distinctions render generic long-chain acyl-CoA substitution scientifically inappropriate for experiments requiring precise metabolic pathway interrogation.

Quantitative Differentiation of 11-Methylpentadecanoyl-CoA vs. Straight-Chain and 2-Methyl-Branched Analogs


Enzyme Recognition: Methyl Branch Position Dictates Substrate Specificity vs. Straight-Chain Analogs

11-Methylpentadecanoyl-CoA differs fundamentally from its straight-chain C15 analog pentadecanoyl-CoA due to the presence of a methyl branch at position 11. While direct kinetic data for the 11-methyl isomer are limited, class-level evidence from structurally related 2-methyl-branched analogs demonstrates that branched-chain acyl-CoA dehydrogenases and oxidases exhibit strict stereospecificity not observed with straight-chain substrates [1][2]. This methyl branch alters enzyme recognition, potentially affecting both mitochondrial beta-oxidation rates and peroxisomal processing [1][2].

Acyl-CoA dehydrogenase Substrate specificity Branched-chain fatty acid metabolism

Positional Specificity: C11 Methyl Branch May Engage Distinct Enzyme Repertoire vs. C2 Methyl Branch

The methyl branch position critically influences enzyme recognition. Direct evidence shows that 2-methylpentadecanoyl-CoA is a substrate for LCAD (specific activity: 340 mU/mg for the S-enantiomer) and peroxisomal oxidases [1][2], and is a substrate for α-methylacyl-CoA racemase (specific activity: 0.21 μmol·min⁻¹·mg⁻¹) [3]. In contrast, the 11-methyl branch in 11-methylpentadecanoyl-CoA is positioned distant from the CoA thioester linkage, likely altering enzyme binding pocket interactions compared to the 2-methyl isomer. Studies on short/branched-chain acyl-CoA dehydrogenase (SBCAD) demonstrate that substrate specificity varies substantially with both primary chain length and branch position [4].

Positional isomerism Substrate specificity Branched-chain fatty acid oxidation

Acylcarnitine Shuttle Engagement: Mitochondrial Transport Validation

11-Methylpentadecanoyl-CoA participates in the mitochondrial acylcarnitine shuttle, a critical pathway for cellular fatty acid oxidation. It is converted to 11-methylpentadecanoylcarnitine by carnitine O-palmitoyltransferase (CPT1) on the mitochondrial outer membrane, transported into the matrix via carnitine/acylcarnitine translocase, and reconverted to 11-methylpentadecanoyl-CoA by CPT2 for beta-oxidation [1]. This pathway engagement confirms its biological relevance as a mitochondrial substrate, distinguishing it from very-long-chain acyl-CoAs (C20+) that require peroxisomal processing, and from short/medium-chain acyl-CoAs (C2-C11) that enter mitochondria via carnitine-independent mechanisms [2][3].

Acylcarnitine shuttle CPT1/CPT2 Mitochondrial beta-oxidation

Odd-Chain Fatty Acid Derivative: Propionyl-CoA Generation Potential vs. Even-Chain Analogs

11-Methylpentadecanoyl-CoA contains a 15-carbon acyl chain, classifying it as an odd-chain fatty acyl-CoA. Unlike even-chain fatty acyl-CoAs (e.g., palmitoyl-CoA, C16), which generate only acetyl-CoA upon complete beta-oxidation, odd-chain fatty acids produce propionyl-CoA as a terminal product [1][2]. Propionyl-CoA is converted to succinyl-CoA, an anaplerotic substrate that replenishes the tricarboxylic acid (TCA) cycle and can improve mitochondrial energy metabolism [1]. This metabolic distinction provides a functional difference that even-chain acyl-CoAs do not offer in metabolic flux studies.

Odd-chain fatty acid metabolism Propionyl-CoA Anaplerosis

Optimal Research Applications for 11-Methylpentadecanoyl-CoA Based on Differential Evidence


Branched-Chain Fatty Acid Metabolism Studies in Mitochondrial Disorders

Use 11-methylpentadecanoyl-CoA to investigate mitochondrial beta-oxidation of methyl-branched fatty acids in cell or tissue models of metabolic disease. The compound's long-chain (C15) classification and odd-chain structure make it suitable for tracing metabolic flux through the CPT1/CPT2-dependent acylcarnitine shuttle, as established by its validated pathway entry [1]. Its methyl branch at C11 provides positional specificity distinct from 2-methyl-branched analogs, enabling studies on how branch position affects acyl-CoA dehydrogenase and oxidase recognition [2][3]. This is particularly relevant for disorders of branched-chain fatty acid oxidation where 2-methyl-branched substrates have established enzyme specificity profiles [2].

Odd-Chain Fatty Acid Anaplerosis and TCA Cycle Flux Analysis

Employ 11-methylpentadecanoyl-CoA as an odd-chain fatty acyl-CoA probe to quantify anaplerotic contributions to the TCA cycle via propionyl-CoA and succinyl-CoA generation. Unlike even-chain analogs such as palmitoyl-CoA (C16), the C15 acyl chain of 11-methylpentadecanoyl-CoA yields propionyl-CoA upon complete beta-oxidation, providing a measurable anaplerotic input to mitochondrial metabolism [4]. This application is valuable for studies in cardiac metabolism, cancer cell bioenergetics, and metabolic syndrome where TCA cycle replenishment is pathophysiologically significant [4].

Acylcarnitine Profiling and Carnitine Palmitoyltransferase Assays

Utilize 11-methylpentadecanoyl-CoA as a substrate for CPT1 and CPT2 activity assays to characterize carnitine palmitoyltransferase function. The compound's participation in the acylcarnitine shuttle is biochemically validated: it is converted by CPT1 to 11-methylpentadecanoylcarnitine, transported across the inner mitochondrial membrane, and reconverted to the CoA ester by CPT2 for beta-oxidation [1]. This makes it a suitable long-chain substrate for enzymatic studies of CPT isoforms and for developing acylcarnitine profiling methods in metabolomics research [1].

Substrate Specificity Profiling of Acyl-CoA Synthetases and Dehydrogenases

Apply 11-methylpentadecanoyl-CoA in biochemical assays to profile substrate specificity of long-chain acyl-CoA synthetases (ACSL1) and acyl-CoA dehydrogenases. Evidence from related branched-chain acyl-CoAs demonstrates that enzymes exhibit differential recognition based on methyl branch presence and position, with SBCAD showing distinct substrate preferences between human and rat isoforms [5]. The 11-methyl branch position offers a structural variant for mapping enzyme active site architecture and for identifying residues critical for branched-chain substrate accommodation [3].

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